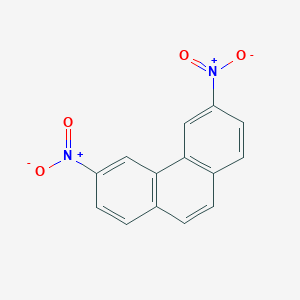

3,6-Dinitrophenanthrene

Übersicht

Beschreibung

3,6-Dinitrophenanthrene is a chemical compound with the molecular formula C14H8N2O4 . It is not intended for human or veterinary use and is typically used for research purposes.

Molecular Structure Analysis

The molecular structure of 3,6-Dinitrophenanthrene involves a phenanthrene core with nitro groups attached at the 3rd and 6th positions . The electronic coupling between nitro groups (Hab) changes with the bridge structure, depending mainly on the twist angle between the two aromatic rings .Physical And Chemical Properties Analysis

The physical and chemical properties of 3,6-Dinitrophenanthrene, such as melting point, boiling point, density, and molecular weight, can be found in various chemical databases .Wissenschaftliche Forschungsanwendungen

Vibrational Analysis and Spectroscopic Investigation : Research conducted by Ali et al. (2015) investigated the vibrational, physical, and chemical properties of 3,6-Dimethylphenanthrene, a compound closely related to 3,6-Dinitrophenanthrene, using various spectroscopic techniques (Ali et al., 2015).

Herbicide Effects on Photosynthesis : 4,6-Dinitropenanthrene, a herbicide, was identified as a potent inhibitor of the Hill reaction in chloroplasts, affecting photosynthetic electron transfer, as per the study by van Rensen et al. (1977) (van Rensen et al., 1977).

NMR Chiral Solvating Agent : A study by Uccello-Barretta et al. (2000) found that 2,4,6-tri[(S)-1′-methylbenzylamino]-1,3,5-triazine, a chiral solvating agent, was effective for NMR evaluation of the enantiomeric excess of 3,5-dinitrophenyl derivatives (Uccello-Barretta et al., 2000).

Synthesis of Nonracemic Compounds : Friedel-Crafts reactions can efficiently prepare 3,6-diacylphenanthrenes, useful in synthesizing various nonracemic compounds, as demonstrated in a study by Paruch et al. (2000) (Paruch et al., 2000).

Microbial Utilization and Transformation : The bacterial strain Sphingomonas sp. JS1 can utilize 3,6-dimethylphenanthrene as its sole carbon and energy source, and also transform other polycyclic aromatic hydrocarbons, according to research by Sabaté et al. (2003) (Sabaté et al., 2003).

Potential in Energetic Applications : A study by Zhang et al. (2015) showed that 3,6-dinitropyrazolo[4,3-c]pyrazole-based energetic cocrystals have potential applications due to their high nitrogen content and good detonation properties (Zhang et al., 2015).

Organic Photovoltaic Cells : Phenanthrene-functionalized 3,6-dithiophen-2-yl-2,5-dihydropyrrolo[3,4–c]pyrrole-1,4-diones were used as donor molecules in solution-processed organic photovoltaic cells, showing an efficiency of 1.71% under specific conditions, according to Wu et al. (2011) (Wu et al., 2011).

Emission Particulate Analysis : Hayakawa et al. (1992) developed a method to accurately determine dinitro- and nitropyrene levels in emission particulates from diesel and gasoline engine vehicles (Hayakawa et al., 1992).

Safety And Hazards

Zukünftige Richtungen

Future research could focus on testing the effectiveness of multikinase inhibitors or selective RET inhibitors on specific types of RET fusions . Additionally, the fact that 3,6-dinitrophenanthrene radical anion, which has an 11-bond conjugation pathway between nitro groups, shows a smaller Hab than does its 2,7-dinitrophenanthrene isomer, which is 9-bond bridged but with a longer dNN distance, shows that the “distance” should be carefully evaluated in terms of bonds between charge .

Eigenschaften

IUPAC Name |

3,6-dinitrophenanthrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8N2O4/c17-15(18)11-5-3-9-1-2-10-4-6-12(16(19)20)8-14(10)13(9)7-11/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLKQQDNTUYZGPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2)[N+](=O)[O-])C3=C1C=CC(=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40143369 | |

| Record name | Phenanthrene, 3,6-dinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40143369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,6-Dinitrophenanthrene | |

CAS RN |

100527-20-6 | |

| Record name | Phenanthrene, 3,6-dinitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100527206 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenanthrene, 3,6-dinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40143369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Chloro-9-methyl-3,4-dihydro-2H-benzo[b]oxepin-5-one](/img/structure/B33564.png)

![[2-methoxy-5-[(E)-3-oxo-3-(3,4,5-trimethoxyphenyl)prop-1-enyl]phenyl]boronic acid](/img/structure/B33580.png)